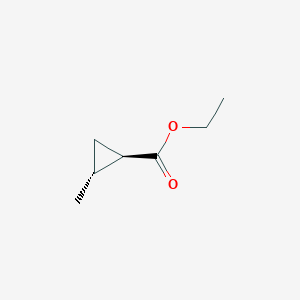
2-amino-5-iodobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-iodobenzene-1-sulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride group, an amino group, and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of an amino-iodobenzene precursor using reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating agents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 2-amino-5-iodobenzene-1-sulfonyl fluoride, can be achieved through scalable processes that utilize readily available starting materials and efficient reaction conditions. One-pot synthesis methods from sulfonates or sulfonic acids have been developed to streamline the production process . These methods often involve mild reaction conditions and easy-to-handle reagents, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-iodobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino and iodine groups can be involved in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium fluoride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the specific transformation but often involve the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-amino-5-iodobenzene-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: It is explored as a potential drug candidate or as a precursor for the synthesis of bioactive molecules.
Materials Science: The compound is utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-iodobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of stable covalent adducts. This reactivity is exploited in chemical biology to study enzyme mechanisms and protein-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-chlorobenzene-1-sulfonyl fluoride
- 2-amino-5-bromobenzene-1-sulfonyl fluoride
- 2-amino-5-fluorobenzene-1-sulfonyl fluoride
Uniqueness
Compared to its analogs, 2-amino-5-iodobenzene-1-sulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific types of reactions, such as halogen bonding and oxidative addition, making this compound particularly valuable in synthetic chemistry and medicinal applications .
Propriétés
IUPAC Name |
2-amino-5-iodobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKSEOEKZIXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00758695 |
Source


|
| Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93496-73-2 |
Source


|
| Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)





![[4-(1-Hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


